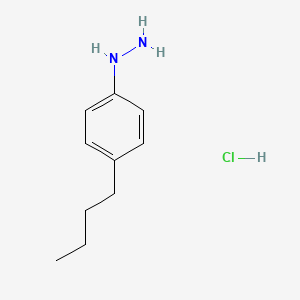

(4-butylphenyl)hydrazine Hydrochloride

Vue d'ensemble

Description

(4-butylphenyl)hydrazine Hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2 and its molecular weight is 200.71 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(4-butylphenyl)hydrazine hydrochloride is a hydrazine derivative with notable biological activities. Its structural characteristics, including a butyl group attached to a phenyl ring and the hydrazine functional group, confer unique properties that have been the subject of various studies.

- Molecular Formula : C10H16ClN2

- Molecular Weight : 202.7 g/mol

- Density : 1.1 g/cm³

- Solubility : Enhanced solubility in water due to the hydrochloride form, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, this compound can modulate receptor activity, which may result in diverse biological effects.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. The compound has been shown to interact with cellular mechanisms that inhibit tumor growth:

- Mechanism : It may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines, including breast and prostate cancer cells.

Antioxidant Activity

The antioxidant properties of this compound have also been explored:

- Effectiveness : The compound has shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Implications : This property is crucial for protecting cells from damage associated with chronic diseases and aging.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects:

- Mechanism : It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α, which are pivotal in inflammatory responses.

- Research Findings : Studies revealed that at concentrations as low as 10 µg/mL, the compound significantly decreased cytokine levels compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromophenylhydrazine hydrochloride | Structure | Antitumor, antioxidant |

| 2-Bromo-4-methylphenylhydrazine | Structure | Anticancer, anti-inflammatory |

| 2-Bromo-4-ethylphenylhydrazine | Structure | Enzyme inhibition |

Research Findings

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit lipoxygenase, an enzyme involved in inflammatory processes, with an IC50 value indicating significant potency.

- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Antifungal Properties : Preliminary studies indicate that derivatives of this compound may exhibit antifungal activity against resistant strains of fungi.

Applications De Recherche Scientifique

Organic Synthesis

(4-butylphenyl)hydrazine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

- Aromatic Compounds : It can be transformed into various substituted aromatic compounds through electrophilic aromatic substitution reactions.

- Hydrazones and Azines : The compound can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic synthesis.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly as a precursor for the synthesis of pharmaceutical agents. Some notable findings include:

- Antitumor Activity : Research indicates that derivatives of (4-butylphenyl)hydrazine exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy.

- Antimicrobial Properties : Some studies have shown that compounds derived from (4-butylphenyl)hydrazine possess antimicrobial activity, making them candidates for developing new antibiotics.

Pesticide Synthesis

This compound is also recognized as an important intermediate in the production of various pesticides. It plays a critical role in synthesizing:

- Insecticides : The compound is used to create active ingredients in insecticides, contributing to pest control strategies.

- Herbicides : It is involved in the formulation of herbicides that inhibit unwanted plant growth.

Case Study 1: Synthesis of Hydrazones

A study demonstrated the efficiency of this compound in synthesizing hydrazones from various aldehydes and ketones. The reaction conditions included refluxing the mixture in methanol, resulting in high yields of hydrazones with potential applications in pharmaceuticals.

| Aldehyde/Ketone | Yield (%) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | 85 | Reflux in methanol |

| Acetophenone | 90 | Reflux in methanol |

Case Study 2: Antitumor Activity Evaluation

In vitro studies assessed the cytotoxic effects of synthesized derivatives of (4-butylphenyl)hydrazine on various cancer cell lines, including breast and lung cancer cells. The results indicated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 (Breast) | 12.5 | (4-butylphenyl)hydrazine derivative |

| A549 (Lung) | 15.0 | (4-butylphenyl)hydrazine derivative |

Analyse Des Réactions Chimiques

Condensation Reactions with Carbonyl Compounds

The compound readily undergoes condensation with aldehydes and ketones to form hydrazones. This reaction is pivotal in synthesizing Schiff bases and heterocyclic intermediates.

Example Reaction :

Key Findings :

-

Reaction proceeds efficiently under mild acidic or neutral conditions (20–60°C).

-

The electron-donating butyl group enhances nucleophilicity of the hydrazine nitrogen, accelerating condensation.

Oxidation to Azo Compounds

Controlled oxidation generates stable azo derivatives, which are valuable in dye chemistry and materials science.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| HO | Aqueous HCl, 0–5°C | 4-butylphenyl diazonium chloride | 65–78% |

| KMnO | Acidic, 25°C | 4-butylphenylazobenzene | 42–55% |

Mechanism :

Nucleophilic Substitution Reactions

The hydrazine moiety acts as a nucleophile in reactions with electrophiles:

Reaction Types :

-

Alkylation : With alkyl halides to form N-alkylated derivatives.

-

Acylation : With acyl chlorides to yield hydrazides.

Example :

Conditions :

Coordination Chemistry

The compound forms complexes with transition metals, enabling catalytic applications.

Study Insight :

-

Reacts with titanium fulvene complexes to form κ-N,N-coordinated hydrazonido ligands, demonstrating versatility in organometallic synthesis .

-

Coordination modes depend on substituents and reaction conditions, influencing catalytic activity .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Applications |

|---|---|---|

| Condensation | Aldehydes/ketones, mild acid | Schiff base synthesis |

| Oxidation | HO, KMnO | Azo dyes, polymer initiators |

| Cyclocondensation | α,β-unsaturated esters | Pharmaceutical intermediates |

| Nucleophilic substitution | Alkyl halides, acyl chlorides | Functionalized hydrazine derivatives |

Mechanistic Insights

-

Nucleophilic Attack : The NH group attacks electrophilic carbons (e.g., carbonyl carbons), forming C–N bonds.

-

Electron Donation : The para-butyl group stabilizes transition states via inductive effects, enhancing reaction rates.

Propriétés

IUPAC Name |

(4-butylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-2-3-4-9-5-7-10(12-11)8-6-9;/h5-8,12H,2-4,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWNLNIZDNTDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982839 | |

| Record name | (4-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64287-11-2 | |

| Record name | (4-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Butylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.